molecular formula C15H15N3O2 B2893999 2-acetamido-N-(pyridin-3-ylmethyl)benzamide CAS No. 348614-34-6

2-acetamido-N-(pyridin-3-ylmethyl)benzamide

Cat. No. B2893999
CAS RN: 348614-34-6
M. Wt: 269.304
InChI Key: AULORNZTJCYETC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-acetamido-N-(pyridin-3-ylmethyl)benzamide” is a chemical compound with the formula C15H15N3O2 and a molecular weight of 269.30 . It is used for research purposes and is available for purchase from various suppliers .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the SMILES string: CC(=O)NC1=CC=CC=C1C(=O)NCC2=CN=CC=C2 . This indicates that the molecule contains a benzamide core with an acetamido group and a pyridin-3-ylmethyl group attached.

Scientific Research Applications

Antiprion Activity

Benzamide derivatives, sharing structural similarities with 2-acetamido-N-(pyridin-3-ylmethyl)benzamide, have been synthesized and evaluated for their potential as antiprion agents. These compounds have shown promise in binding affinity for human PrP(C) and inhibiting its conversion to PrP(Sc), a critical process in prion diseases. This suggests potential therapeutic applications against prion disease (Fiorino et al., 2012).

Tautomerism Studies

The study of tautomerism in compounds like N-(pyridin-2-yl)acetamide and N-(pyridin-2-yl)benzamide has provided insights into heteroaromatic tautomerism. This research, utilizing NMR techniques, underscores the compound's relevance in understanding chemical properties and reactions based on structural configuration (Katritzky & Ghiviriga, 1995).

Directing Group in Chemical Synthesis

2-(Pyridin-2-yl)aniline has been explored as a directing group for the C-H amination mediated by cupric acetate, indicating the utility of pyridinyl compounds in facilitating specific chemical transformations. This research showcases the potential of similar structures in organic synthesis, particularly in functionalizing benzamide derivatives (Zhao et al., 2017).

Photocatalytic Degradation Studies

The photocatalytic degradation of pyridine, a core structure in this compound, has been extensively studied, highlighting the environmental applications of such compounds. This research offers insights into how similar compounds might behave under photocatalytic conditions, potentially contributing to environmental decontamination efforts (Maillard-Dupuy et al., 1994).

Crystal Structure Analysis

The crystal structure of N-(pyridin-2-ylmethyl)benzamide derivatives has been analyzed to understand the molecular orientation and interactions within crystals. Such studies are crucial for the development of pharmaceuticals and materials science, providing a foundation for predicting compound behavior and stability (Artheswari et al., 2019).

properties

IUPAC Name

2-acetamido-N-(pyridin-3-ylmethyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O2/c1-11(19)18-14-7-3-2-6-13(14)15(20)17-10-12-5-4-8-16-9-12/h2-9H,10H2,1H3,(H,17,20)(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AULORNZTJCYETC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=CC=C1C(=O)NCC2=CN=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.